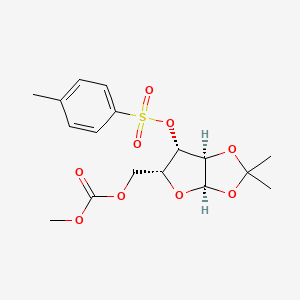
5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose
説明
5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose is a useful research compound. Its molecular formula is C17H22O9S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. With the molecular formula and a molecular weight of approximately 402.42 g/mol, this compound has garnered attention for its potential biological activities.
Chemical Structure
The compound features:
- Carbomethoxy Group : Enhances solubility and reactivity.
- Iso-propylidene Group : Provides stability to the furanose ring.
- P-tolyl Sulfonyl Group : Increases the compound's electrophilicity, making it a potential candidate for various biological interactions.
The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit significant anticancer activities. For instance, studies have shown that derivatives can inhibit key signaling pathways involved in cancer progression.
Case Study: Inhibition of EGFR and JNK Pathways
A study highlighted that certain compounds within this class inhibited the epidermal growth factor receptor (EGFR) with IC50 values ranging from 8 to 21 µM. This inhibition is crucial as EGFR is often overexpressed in various cancers, making it a prime target for therapeutic intervention. Additionally, compounds were shown to inhibit JNK pathways effectively, which are involved in cell proliferation and survival.
Interaction with Biological Macromolecules
The biological activity of this compound is largely attributed to its ability to interact with proteins and enzymes through:
- Hydrogen Bonding
- Hydrophobic Interactions
These interactions are essential for understanding the mechanism of action and optimizing pharmacological properties.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-O-Methyl-alpha-D-glucopyranoside | C7H14O6 | Simple sugar derivative with methyl group |
| 3-O-(P-tolyl-sulfonyl)-D-glucose | C13H16O7S | Similar sulfonyl group but lacks carbomethoxy |
| 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose | C13H24O7 | Another protected sugar derivative without sulfonyl |
Uniqueness : The combination of both carbomethoxy and p-tolyl sulfonyl groups in this compound enhances its reactivity compared to simpler sugar derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves several steps that include protecting groups and functionalization strategies that are standard in carbohydrate chemistry. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.
Pharmacological Applications
Potential applications of this compound include:
- Anticancer Agents : Due to its ability to inhibit key signaling pathways.
- Enzyme Inhibitors : Its structural features may allow it to act as an inhibitor for various enzymes involved in metabolic pathways.
特性
IUPAC Name |
[(3aR,5R,6S,6aR)-5-(methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O9S/c1-10-5-7-11(8-6-10)27(19,20)26-13-12(9-22-16(18)21-4)23-15-14(13)24-17(2,3)25-15/h5-8,12-15H,9H2,1-4H3/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBCLYQHGMNAQ-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)COC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)COC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















